Lipophilic Benzylamine Scaffolds for Drug Discovery: A Technical Guide for the Modern Medicinal Chemist
Lipophilic Benzylamine Scaffolds for Drug Discovery: A Technical Guide for the Modern Medicinal Chemist
Introduction: The Enduring Appeal of the Benzylamine Core
In the vast landscape of medicinal chemistry, certain molecular frameworks consistently reappear, earning the designation of "privileged scaffolds."[1][2][3] These structures possess the inherent ability to interact with multiple biological targets, offering a fertile starting point for drug discovery campaigns. The benzylamine motif is a quintessential example of such a scaffold. Its structure, a simple fusion of a phenyl ring and an aminomethyl group, is deceptively potent, appearing in a remarkable number of FDA-approved pharmaceuticals and clinical candidates.[4]
The utility of the benzylamine core is profoundly influenced by its lipophilic character. Lipophilicity, a measure of a compound's ability to dissolve in fats and non-polar solvents, is a critical determinant of a drug's pharmacokinetic and pharmacodynamic profile.[5][6] For benzylamine-based compounds, this property is paramount, governing their ability to cross cellular membranes and, notably, the blood-brain barrier (BBB). This makes the scaffold particularly valuable for developing centrally-acting agents targeting diseases of the central nervous system (CNS).[7][8][9] However, lipophilicity is a double-edged sword; while essential for reaching the site of action, excessive lipophilicity can lead to poor solubility, high plasma protein binding, increased metabolic breakdown, and potential toxicity.[8][9]
This guide provides an in-depth exploration of the lipophilic benzylamine scaffold, moving beyond simple descriptions to elucidate the causal relationships between chemical structure, synthetic strategy, biological activity, and metabolic fate. We will examine field-proven synthetic methodologies, dissect structure-activity relationships (SAR) through contemporary case studies, and provide detailed experimental protocols to empower researchers in their own discovery efforts.
Section 1: Strategic Synthesis of Benzylamine Analogs
The construction of a diverse library of benzylamine analogs is the foundational step in any discovery program. The choice of synthetic route is a strategic decision, dictated by factors such as desired stereochemistry, functional group tolerance, and scalability.
Key Synthetic Methodologies
Several robust methods exist for the synthesis of benzylamines, each with distinct advantages.
-
Reductive Amination: This is arguably the most versatile and widely used method for generating N-substituted benzylamines.[7] It typically involves the condensation of a substituted benzaldehyde with a primary or secondary amine to form an imine (or iminium ion), which is then reduced in situ to the target amine. The choice of reducing agent (e.g., sodium triacetoxyborohydride, sodium cyanoborohydride) is critical for controlling selectivity and ensuring compatibility with other functional groups. The mild conditions and broad substrate scope make it a workhorse in medicinal chemistry.[10]
-
Gabriel Synthesis: For the specific preparation of primary benzylamines (R-CH₂-NH₂), the Gabriel synthesis offers a classic and effective route that avoids the over-alkylation often seen in direct reactions with ammonia.[11] The process involves alkylating potassium phthalimide with a benzyl halide, followed by hydrazinolysis to release the pure primary amine.
-
Modern Catalytic Approaches: More advanced methods, such as rhodium(III)-catalyzed C-H functionalization, allow for the construction of complex polycyclic structures from simple benzylamine precursors.[12] These cutting-edge techniques enable the exploration of novel chemical space but often require more specialized catalytic systems and optimization.
-
Direct Amination: The reaction of benzyl chloride with ammonia or amines is a straightforward approach, though it can be difficult to control, often leading to a mixture of primary, secondary, and tertiary amines.[13] Employing a large excess of the amine can favor the desired product.
Synthetic Workflow Visualization
The following diagram illustrates the primary pathways for synthesizing benzylamine derivatives.
Protocol 1: General Synthesis of an N-Aryl Benzylamine via Reductive Amination
This protocol describes a reliable, lab-scale synthesis of a substituted benzylamine, a common step in generating a screening library.
Materials:
-
Substituted Benzaldehyde (1.0 eq)
-
Substituted Aniline (1.0 eq)
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic Acid (catalytic, ~0.1 eq)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Rotary evaporator, magnetic stirrer, round-bottom flask, separatory funnel
Step-by-Step Methodology:
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the substituted benzaldehyde (1.0 eq) and the substituted aniline (1.0 eq).
-
Solvent Addition: Dissolve the starting materials in an appropriate volume of anhydrous DCE or THF (approx. 0.1 M concentration).
-
Acid Catalyst: Add a catalytic amount of glacial acetic acid. This is crucial for promoting the formation of the iminium ion intermediate. Stir the mixture at room temperature for 30-60 minutes.
-
Reductant Addition: Carefully add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent, well-suited for reducing imines in the presence of other carbonyl groups. Its use avoids the need for strict pH control required by reagents like NaCNBH₃.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.
-
Work-up: Upon completion, carefully quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
-
Extraction: Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Washing & Drying: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.
-
Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude product can be purified by flash column chromatography on silica gel to yield the pure N-aryl benzylamine.
Section 2: Dissecting the Structure-Activity Relationship (SAR)
Understanding how structural modifications impact biological activity is the core of medicinal chemistry.[14][15] For the benzylamine scaffold, SAR exploration has yielded potent and selective modulators for a variety of targets.
Case Study: Inhibition of 17β-Hydroxysteroid Dehydrogenase Type 3 (17β-HSD3)
17β-HSD3 is a critical enzyme in testosterone biosynthesis, making it a high-value target for prostate cancer therapeutics.[16][17] Aryl benzylamine-based inhibitors have been designed and optimized to achieve potent and selective inhibition.[16][17]
The SAR investigation reveals several key principles:
-
Core Structure: The N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamide core (Compound 1 ) serves as a potent lead structure.[16]
-
Hydrophobic Interactions: Extending the molecule to access additional hydrophobic regions within the active site can be beneficial. However, the nature of the linker is critical. Amide-linked extensions (compounds 23 and 24 ) largely retain activity, whereas amine-linked extensions (21 ) are detrimental.[16]
-
Stereochemistry: Introduction of a chiral center, as in the C-allyl derivative 26 , reveals a strong stereochemical preference. The S-(+)-enantiomer (32 ) was found to be active, while the R-(-)-enantiomer was inactive, a finding that validates in silico docking models and confirms a specific binding orientation.[16][17]
| Compound ID | Modification from Lead (1) | 17β-HSD3 IC₅₀ (µM) |
| 1 | Lead Compound | 0.9 |
| 21 | Amine-linked extension | >10 (36% inh. @ 10µM) |
| 23 | Amide-linked extension | 3.9 |
| 24 | Amide-linked extension | 1.1 |
| 26 | Racemic C-allyl derivative | 0.52 |
| 32 | S-(+)-enantiomer of 26 | 0.37 |
| 29 | N-acetylpiperidine extension | 0.076 |
| 30 | Ethyl linker modification | 0.074 |
| Data synthesized from[16][17]. |
Case Study: Modulation of Serotonin 5-HT₂ₐ/₂c Receptors
N-benzyl phenethylamines, a close structural relative of benzylamines, are potent agonists of serotonin receptors, which are key targets for psychiatric and neurological disorders.[18]
The SAR for this class is complex and highlights subtle electronic and steric effects:
-
N-Benzyl Substitution: An N-(2-hydroxybenzyl) group generally confers the highest potency at the 5-HT₂ₐ receptor. For example, compound 1b emerged as a highly potent and selective agonist with an EC₅₀ of 0.074 nM and over 400-fold selectivity for 5-HT₂ₐ.[18]
-
Phenethylamine Ring Substitution: The size of the substituent at the 4-position of the phenethylamine ring is critical. Activity tends to decrease as the alkyl chain length increases from methyl (7b ) to propyl (9b ).[18]
-
Selectivity: The interplay between substitutions on both the N-benzyl and phenethylamine rings can dramatically influence selectivity between the 5-HT₂ₐ and 5-HT₂c subtypes.[18]
| Compound ID | N-Benzyl Substituent | 4-Position Substituent | 5-HT₂ₐ Binding (Ki, nM) | 5-HT₂ₐ Functional (EC₅₀, nM) |
| 1b | 2-Hydroxybenzyl | H | 0.31 | 0.074 |
| 6b | 2-Hydroxybenzyl | Cyano | 1.1 | 1.1 |
| 7b | 2-Hydroxybenzyl | Methyl | 0.16 | 0.40 |
| 8b | 2-Hydroxybenzyl | Ethyl | 0.13 | 0.55 |
| 9b | 2-Hydroxybenzyl | n-Propyl | 0.30 | 1.6 |
| Data synthesized from[18]. |
Generalized Pharmacophore Model
Based on numerous studies, a generalized pharmacophore for a lipophilic benzylamine interacting with a biological target can be visualized.
Section 3: Pharmacokinetics and Metabolic Fate
A compound's journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME)—determines its ultimate success or failure as a drug.[19] Lipophilicity is a master regulator of this process.[5]
-
Absorption & Distribution: The lipophilic nature of the benzylamine scaffold facilitates passive diffusion across the gut wall for oral absorption and is critical for crossing the BBB.[7][8] However, high lipophilicity can also lead to sequestration in fatty tissues, affecting the volume of distribution and potentially prolonging the drug's half-life.[19]
-
Metabolism: The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP450) family, work to transform lipophilic compounds into more water-soluble derivatives for excretion.[19][20] Benzylamine scaffolds are susceptible to several metabolic reactions, including N-dealkylation, aromatic hydroxylation, and oxidation of the benzylic carbon.[21][22] Identifying these metabolic "soft spots" is a key part of lead optimization, as modifications can be made to block metabolism and improve the drug's half-life and safety profile.[20]
Section 4: Essential Experimental Workflows
Translating a design concept into a viable drug candidate requires a robust suite of experimental assays. The protocols below represent core workflows for characterizing novel lipophilic benzylamine analogs.
Protocol 2: In Vitro Enzyme Inhibition Assay (Generic Fluorometric)
This protocol provides a framework for assessing a compound's ability to inhibit a target enzyme using a fluorogenic substrate.
Principle: An enzyme cleaves a non-fluorescent substrate to release a fluorescent product. An inhibitor will slow this reaction, resulting in a reduced fluorescence signal. This assay is a cornerstone for determining inhibitor potency (IC₅₀).[23][24]
Materials:
-
Target Enzyme (e.g., a purified protease, kinase, or dehydrogenase)
-
Fluorogenic Substrate specific to the enzyme
-
Assay Buffer (optimized for pH, ionic strength, and cofactors for the target enzyme)
-
Test Compounds (benzylamine analogs) dissolved in DMSO (10 mM stock)
-
Positive Control Inhibitor (known inhibitor of the enzyme)
-
96-well or 384-well black microplates
-
Multimode plate reader with fluorescence detection
Step-by-Step Methodology:
-
Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Typically, an 11-point, 3-fold dilution series starting from 100 µM is effective. Dispense these dilutions into the microplate. Include wells for "no enzyme" (background), "no inhibitor" (100% activity), and the positive control inhibitor.
-
Enzyme Addition: Add the target enzyme to all wells except the "no enzyme" background controls. Allow the plate to incubate for 15-30 minutes at room temperature. Causality Note: This pre-incubation step allows the inhibitor to bind to the enzyme before the substrate is introduced, which is critical for accurately determining the potency of slow-binding or irreversible inhibitors.
-
Reaction Initiation: Add the fluorogenic substrate to all wells to start the reaction.
-
Kinetic Reading: Immediately place the microplate into the plate reader, pre-set to the appropriate excitation/emission wavelengths for the fluorophore. Read the fluorescence signal kinetically (e.g., every 60 seconds for 30-60 minutes).
-
Data Analysis:
-
For each time point, subtract the background fluorescence ("no enzyme" wells).
-
Calculate the reaction rate (slope of the linear portion of the fluorescence vs. time plot) for each well.
-
Normalize the data by setting the "no inhibitor" control rate to 100% activity and the highest concentration of the positive control to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 3: Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of their viability, providing crucial information on the cytotoxicity of a compound.[25]
Principle: Viable cells with active metabolism can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product, which can be quantified spectrophotometrically.
Materials:
-
Human or murine cell line of interest (e.g., cancer cell line)[25]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Test Compounds (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)
-
96-well clear cell culture plates
-
Spectrophotometer (plate reader) capable of reading absorbance at ~570 nm
Step-by-Step Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: The next day, treat the cells with serial dilutions of the test compounds. Include vehicle-only (e.g., 0.1% DMSO) controls. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add MTT solution to each well (typically 10% of the total volume) and incubate for another 2-4 hours. Causality Note: During this time, mitochondrial dehydrogenases in living cells cleave the MTT tetrazolium ring, yielding insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization buffer to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.
-
Absorbance Reading: Read the absorbance of the wells at 570 nm using a microplate reader.
-
Data Analysis:
-
Subtract the absorbance of blank wells (medium only).
-
Normalize the data to the vehicle-treated control cells (100% viability).
-
Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI₅₀ (concentration for 50% growth inhibition) or CC₅₀ (50% cytotoxic concentration).
-
Conclusion and Future Directions
The lipophilic benzylamine scaffold remains a cornerstone of modern drug discovery due to its synthetic tractability and inherent "drug-like" properties. Its privileged status is continually reinforced by its success in yielding potent and selective modulators for a diverse array of biological targets, from enzymes involved in oncology to CNS receptors critical for neuropsychiatric health.
The future of drug discovery with this scaffold lies in the strategic application of advanced synthetic methods to explore new chemical space and the integration of computational chemistry to more accurately predict ADME properties and target engagement. As our understanding of the complex interplay between lipophilicity, target binding, and pharmacokinetics deepens, the rational design of novel benzylamine-based therapeutics will become ever more precise and powerful. The principles and protocols outlined in this guide provide a solid foundation for researchers to build upon, enabling them to harness the full potential of this remarkable molecular framework.
References
- Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. (2024). National Center for Biotechnology Information.
-
One-pot and environmentally bene cial synthesis of benzylamine and 1,2,3-triazole derivatives with choline chloride/sodium salts. (2022). ResearchGate. Available at: [Link]
-
N-Benzylbenzamides: A Novel Merged Scaffold for Orally Available Dual Soluble Epoxide Hydrolase/Peroxisome Proliferator-Activated Receptor γ Modulators. (2015). ACS Publications. Available at: [Link]
-
Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of 2-Benzazepines from Benzylamines and MBH Adducts Under Rhodium(III) Catalysis via C(sp2)–H Functionalization. (2017). ACS Publications. Available at: [Link]
-
Optimization of multi-enzyme cascade process for the biosynthesis of benzylamine. (2023). Oxford Academic. Available at: [Link]
-
Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. (n.d.). MDPI. Available at: [Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. (2021). Apollo. Available at: [Link]
-
Benzylamines: synthesis and evaluation of antimycobacterial properties. (n.d.). ACS Publications. Available at: [Link]
-
Synthesis and structure–activity relationship of benzylamine supported platinum(IV) complexes. (2013). ResearchGate. Available at: [Link]
-
Benzylamine. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of Benzylamine and Derivatives. (n.d.). designer-drug.com. Available at: [Link]
-
Chemical and Metabolic Studies on N-Benzyl-tert-Butylamine and its Potential Metabolites. (1995). Semantic Scholar. Available at: [Link]
-
3-Benzylaminomethyl Lithocholic Acid Derivatives Exhibited Potent and Selective Uncompetitive Inhibitory Activity Against Protein Tyrosine Phosphatase 1B (PTP1B). (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
Synthesis of novel benzylamine analogues of Anacardic acid as potent antibacterial agents. (2011). Der Pharma Chemica. Available at: [Link]
-
Recent Advancements on Benzimidazole: A Versatile Scaffold in Medicinal Chemistry. (n.d.). eurekaselect.com. Available at: [Link]
-
Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors. (2020). PubMed. Available at: [Link]
-
Synthesis of 2,6-disubstituted benzylamine derivatives as reversible selective inhibitors of copper amine oxidases. (2014). PubMed. Available at: [Link]
-
Privileged Scaffolds for Library Design and Drug Discovery. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
The Gabriel Synthesis of Benzylamine. (n.d.). ResearchGate. Available at: [Link]
-
Structure Activity Relationships. (n.d.). drug-design.org. Available at: [Link]
-
Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency. (2024). PubMed. Available at: [Link]
-
The influence of lipophilicity in drug discovery and design. (n.d.). ResearchGate. Available at: [Link]
- Sulphonamide derivatives of benzylamine for the treatment of cns diseases. (n.d.). Google Patents.
-
Pharmacokinetic studies of benzalazine. (n.d.). PubMed. Available at: [Link]
-
Benzoxazine: A Privileged Scaffold in Medicinal Chemistry. (n.d.). Bentham Science. Available at: [Link]
-
STRUCTURE ACTIVITY RELATIONSHIPS AND BASIC CONCEPTS IN DRUG DESIGN. (n.d.). ASHP. Available at: [Link]
-
New and Unusual Scaffolds in Medicinal Chemistry. (n.d.). ResearchGate. Available at: [Link]
-
Drug Metabolism and Pharmacokinetics. (n.d.). Baylor College of Medicine. Available at: [Link]
-
Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells. (2018). National Center for Biotechnology Information. Available at: [Link]
-
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (n.d.). National Center for Biotechnology Information. Available at: [Link]
-
What Are the Types of Biochemical Assays Used in Drug Discovery? (n.d.). Patsnap Synapse. Available at: [Link]
-
Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies. (n.d.). Frontiers. Available at: [Link]
-
Drug Discovery On Lipophilicity Scaffold. (n.d.). HyperAI. Available at: [Link]
-
The metabolism of drugs/toxics in the body. Case study: BZP. (n.d.). ResearchGate. Available at: [Link]
-
Bioactive compounds containing benzylamines. (n.d.). ResearchGate. Available at: [Link]
-
Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p). (n.d.). scirp.org. Available at: [Link]
-
(A) Selected benzyl amine-containing examples of FDAapproved... (n.d.). ResearchGate. Available at: [Link]
-
A guide to the use of bioassays in exploration of natural resources. (n.d.). imbbc.gr. Available at: [Link]
-
Pharmacokinetics: The Science Behind Drug Movement in the Body. (n.d.). Longdom Publishing. Available at: [Link]
-
Validated Assays. (n.d.). IQVIA. Available at: [Link]
-
Lipophilicity - Methods of determination and its role in medicinal chemistry. (n.d.). ResearchGate. Available at: [Link]
Sources
- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. eurekaselect.com [eurekaselect.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies [frontiersin.org]
- 10. Synthesis of novel benzylamine antimycotics and evaluation of their antimycotic potency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. designer-drug.com [designer-drug.com]
- 14. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 15. publications.ashp.org [publications.ashp.org]
- 16. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3. [repository.cam.ac.uk]
- 18. Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 19. longdom.org [longdom.org]
- 20. Drug Metabolism and Pharmacokinetics | BCM [bcm.edu]
- 21. semanticscholar.org [semanticscholar.org]
- 22. researchgate.net [researchgate.net]
- 23. What Are the Types of Biochemical Assays Used in Drug Discovery? [synapse.patsnap.com]
- 24. imbbc.hcmr.gr [imbbc.hcmr.gr]
- 25. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
